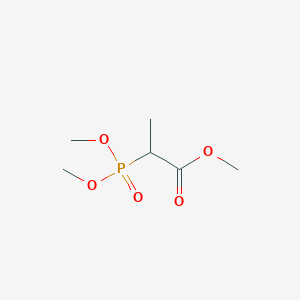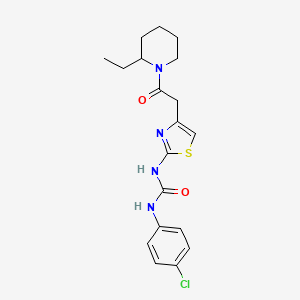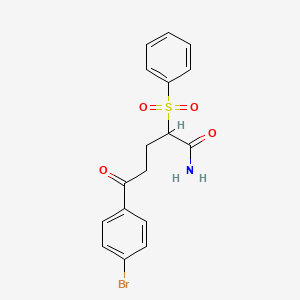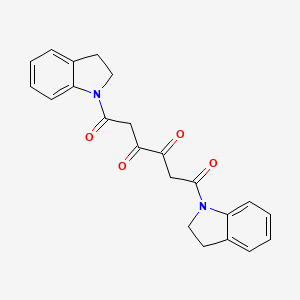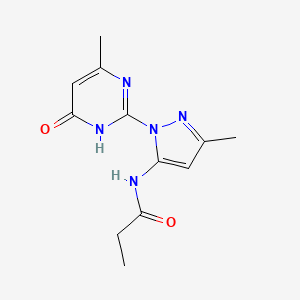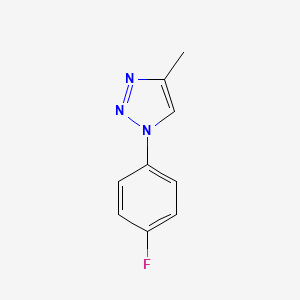
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Long-range Fluorine-Proton Coupling
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole has been studied for its unique spectroscopic properties, particularly in the context of fluorine-proton coupling. Research has shown that derivatives of 1,2,4-triazole exhibit long-range 19F-1H and 19F-13C through-space coupling in their NMR spectra. This makes them useful for spectroscopic analysis and understanding molecular interactions (Kane et al., 1995).
Antimicrobial Studies
Various derivatives of 1,2,4-triazole, including those with a 4-fluorophenyl group, have been synthesized and characterized for their antimicrobial properties. These studies have found that introducing halogen substituents like fluorine can enhance the antimicrobial efficacy of these compounds (Desabattina et al., 2014).
Physical-Chemical Properties Analysis
Research has also been conducted on the synthesis and investigation of physical-chemical properties of various 1,2,4-triazole derivatives, including those containing the 4-fluorophenyl group. These studies are crucial for understanding the stability, solubility, and other key properties of these compounds (Bihdan & Parchenko, 2018).
Analgesic Potential
Some studies have explored the potential of 1,2,4-triazole derivatives as analgesic agents. For example, derivatives involving 4-fluorophenyl groups have been synthesized and evaluated for their in vivo analgesic activity, revealing significant potential in this area (Zaheer et al., 2021).
Tetrel Bonding Interactions
The tetrel bonding interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, which include 4-fluorophenyl-1,2,3-triazole, have been studied. These investigations are significant for understanding molecular interactions and designing novel materials (Ahmed et al., 2020).
Antifungal Activity
Research into the synthesis and antimicrobial activity of 1,2,4-triazole derivatives, including those with 4-fluorophenyl groups, has demonstrated their efficacy against various bacterial and fungal species. This highlights their potential as antifungal agents (Kumar et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve exploring its potential use in pharmaceuticals, given the observed antinociceptive effects of similar compounds .
Wirkmechanismus
Triazoles
are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Fluorophenyl compounds
, on the other hand, are aromatic compounds that contain a fluorine atom attached to a phenyl group. They are often used in medicinal chemistry due to their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability, bioavailability, and binding affinity of the compounds .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOJZTQTVZNXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2622681.png)
![(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2622682.png)
![(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2622683.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)
![methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2622685.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)
